Methods and Technical Details
The synthesis of cis-Halofuginone involves several steps that utilize various chemical reactions. A notable method described in the literature includes the reaction of diethyl acetylaminomalonate with 2,3-dichloropropene in the presence of a base and catalyst, leading to an intermediate compound. This intermediate undergoes hydrolysis and decarboxylation to yield further products through a series of reactions including esterification, nitrogen alkylation, and Dieckmann condensation .
Structure and Data
Cis-Halofuginone has a complex molecular structure that includes a piperidine ring and a quinazoline fragment. The specific configuration of the cis-isomer is crucial for its bioactivity. The molecular formula is CHClNO, with a molecular weight of approximately 295.73 g/mol. The structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure, providing insights into functional groups and molecular interactions .
Reactions and Technical Details
Cis-Halofuginone participates in various chemical reactions typical for quinazolinone derivatives. Notably, it acts as an inhibitor of collagen type I synthesis, which has implications for its use in treating fibrosis. The mechanism involves competitive inhibition at the level of prolyl hydroxylase enzymes, which are critical for collagen maturation .
The synthesis pathway includes:
These reactions are carefully controlled to maximize yield while minimizing by-products .
Process and Data
Cis-Halofuginone exerts its biological effects primarily through inhibition of collagen synthesis. It binds to specific enzymes involved in the post-translational modification of collagen precursors, thereby disrupting normal collagen deposition. This mechanism is particularly useful in conditions characterized by excessive fibrosis, such as liver cirrhosis or pulmonary fibrosis.
Research indicates that cis-Halofuginone may also have immunomodulatory effects, potentially influencing immune responses during inflammatory processes . Data from animal studies show significant reductions in collagen deposition when administered at therapeutic doses.
Physical Properties
Cis-Halofuginone appears as a white crystalline solid with a melting point ranging from 170°C to 307°C depending on purity and specific form (hydrobromide salt). Its solubility varies across solvents; it is more soluble in polar solvents like ethanol compared to non-polar solvents.
Chemical Properties
Scientific Uses
Cis-Halofuginone has garnered attention for its potential applications in various fields:
The ongoing research continues to explore its efficacy and safety profiles in clinical settings, aiming to expand its therapeutic applications beyond current uses .
Dichroa febrifuga Lour. (Saxifragaceae family), commonly known as "Chang Shan" in Chinese medicine, is a deciduous shrub indigenous to East and Southeast Asia. It thrives in cool, humid environments at altitudes of 500–1,200 meters, particularly in wooded valleys and stream edges [1] [10]. The plant bears light-blue flowers and distinctive blue berries, with its roots and leaves serving as primary medicinal components. Historical records date its use to the Han Dynasty (206 BC–220 AD), where it was documented in Shennong's Materia Medica (circa 2735 BC) for treating malarial fevers [5] [6]. Traditional preparations involved decoctions of roots ("Chang Shan") or leaves ("Shu Qi") to alleviate symptoms of malaria, schistosomiasis, and digestive disorders [1] [4]. Portuguese missionary João de Loureiro later formally described the species in Flora Cochinchinensis (1790), noting its febrifugal and emetic properties [5]. During World War II, Chinese scientists isolated its first bioactive alkaloids, reigniting scientific interest in its antimalarial potential [4] [6].
Plant Part | Traditional Name | Historical Applications |
---|---|---|
Roots | Chang Shan | Malaria, schistosomiasis, digestive tumors |
Leaves | Shu Qi | Febrifuge, antiemetic |
Fruits | -- | Ornamental use, ground cover |
Halofuginone (7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one) is a synthetic derivative of the natural quinazolinone alkaloid febrifugine (C₁₆H₁₉N₃O₃) [4] [9]. Febrifugine was first isolated from D. febrifuga in 1947 and identified as the primary antimalarial constituent [4] [10]. Its structure features a piperidine ring linked to a quinazolinone core via a ketone bridge. Halofuginone incorporates halogen atoms (bromo and chloro) at positions 7 and 6 of the quinazolinone moiety to enhance metabolic stability and bioavailability [9]. The cis-configuration between the C2 and C3 substituents on the piperidine ring is stereochemically critical for bioactivity. This arrangement positions the 2-R and 3-S functional groups equatorially, facilitating optimal binding to biological targets like prolyl-tRNA synthetase [7] [9]. The cis-isomer demonstrates 10-fold greater antimalarial potency than the trans-counterpart due to enhanced stereoelectronic complementarity with enzymatic pockets [7].
Stereoselective synthesis of cis-halofuginone focuses on constructing the 2,3-disubstituted piperidine ring with precise cis-stereochemistry. Key strategies include:
Asymmetric Catalysis: Ring expansions of 2-(α-hydroxyalkyl)pyrrolidines using sparteine-mediated lithiation achieve enantioselectivities up to 80% ee [8]. Organocatalytic vinylogous aldol additions further optimize cis-selectivity (dr 8:1) [8].
Table 2: Comparative Synthetic Routes to cis-3-Hydroxypiperidine Core
Method | Key Step | Diastereomeric Ratio (dr) | Yield (%) | Scalability |
---|---|---|---|---|
Chiral Pool + Felkin–Anh | Diastereoselective reduction | >19:1 (syn) | 70–95% | Multi-gram |
Phosphite Cyclodehydration | Triethylphosphite cyclization | >19:1 | ≤92% | Kilogram-scale |
Organocatalytic Aldol | Vinylogous aldol addition | 8:1 | 65% | Moderate |
Halofuginone's physicochemical profile presents challenges and opportunities for formulation:
Polyrotaxanes: Pluronic-based hydroxyethyl-β-CD polyrotaxanes improve cholesterol binding for antifibrotic applications [3].
Table 3: Bioavailability Enhancement Strategies
Strategy | Mechanism | Bioavailability Increase | Application Example |
---|---|---|---|
HP-β-CD Complexation | Inclusion complex formation | 30–50-fold solubility | Antimalarial formulations |
Lipid Nanoparticles | Lymphatic transport avoidance | 3.5-fold AUC0–24 | Halocur® (veterinary use) |
Star-shaped CD-PLA Polymers | Sustained release + targeting | 2-fold tumor accumulation | Doxorubicin delivery |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: